(6-Methylpyrazin-2-yl)methanol
Overview
Description
“(6-Methylpyrazin-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . Its average mass is 124.141 Da and its monoisotopic mass is 124.063660 Da .
Synthesis Analysis
The synthesis of “(6-Methylpyrazin-2-yl)methanol” involves several steps. One method starts with 6-methylpyrazine-2-carboxylic acid, which is reacted with Cs2CO3 and iodomethane in N,N-dimethylformamide. After stirring overnight at room temperature, the reaction mixture is quenched with water and extracted with EtOAc. The residue is then diluted with water, and NaBH4 is added portionwise at 0°C. After stirring at room temperature for 30 minutes, the mixture is cooled to 0°C, diluted with water, and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the title compound .Molecular Structure Analysis
The molecular structure of “(6-Methylpyrazin-2-yl)methanol” consists of a pyrazine ring with a methyl group at the 6-position and a methanol group at the 2-position .Physical And Chemical Properties Analysis
“(6-Methylpyrazin-2-yl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 234.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 95.8±25.9 °C .Scientific Research Applications
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Marine Biology and Biochemistry
- Application : This compound has been identified in the deep-sea actinomycete Serinicoccus profundi sp. nov . It was found along with five other known compounds .
- Methods : The structures of these compounds were determined based on detailed analysis of 1D and 2D NMR as well as MS data .
- Results : The new indole alkaloid displayed weak antimicrobial activity against Staphylococcus aureus ATCC 25923 with an MIC value of 96 μg/mL. It showed no cytotoxicity on a normal human liver cell line (BEL7402) and a human liver tumor cell line (HL-7702) .
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Environmental Chemistry and Renewable Energy
- Application : Methanol, including “(6-Methylpyrazin-2-yl)methanol”, is being explored as a cleaner energy source. It is one of the simplest molecules for energy storage and is utilized to generate a wide range of products .
- Methods : Methanol can be produced from biomass, which means numerous countries could produce and utilize biomethanol .
- Results : Compared to fossil fuels, the combustion of biomethanol reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulphur oxide emission .
Safety And Hazards
properties
IUPAC Name |
(6-methylpyrazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-3-6(4-9)8-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBPQOAHJORLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342241 | |
Record name | (6-methylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyrazin-2-yl)methanol | |
CAS RN |
77164-93-3 | |
Record name | (6-methylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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